molecular formula C9H9NOS B13708628 4-(2-Isothiocyanatoethyl)phenol CAS No. 60114-04-7

4-(2-Isothiocyanatoethyl)phenol

Cat. No.: B13708628
CAS No.: 60114-04-7
M. Wt: 179.24 g/mol
InChI Key: DDWUOCNNMSTNMY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-(2-Isothiocyanatoethyl)phenol typically involves the reaction of 4-(2-Aminoethyl)phenol with thiophosgene (CSCl₂) under controlled conditions . The reaction proceeds as follows:

    Starting Material: 4-(2-Aminoethyl)phenol

    Reagent: Thiophosgene (CSCl₂)

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Chemical Reactions Analysis

4-(2-Isothiocyanatoethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Comparison with Similar Compounds

4-(2-Isothiocyanatoethyl)phenol can be compared with other isothiocyanate-containing compounds such as:

    Phenethyl isothiocyanate: Similar structure but lacks the hydroxyl group on the phenyl ring.

    Benzyl isothiocyanate: Contains a benzyl group instead of an ethyl chain.

    Allyl isothiocyanate: Contains an allyl group instead of an ethyl chain.

The uniqueness of this compound lies in the presence of both the isothiocyanate and phenol groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-(2-Isothiocyanatoethyl)phenol, with the molecular formula C₉H₉NOS and a molecular weight of 179.239 g/mol, is an organic compound recognized for its diverse biological activities. It is synthesized primarily through the reaction of 4-(2-aminoethyl)phenol with thiophosgene under controlled conditions, typically in an inert solvent like dichloromethane. This compound is notable for its potential therapeutic applications, particularly in modulating inflammatory responses and exhibiting anticancer properties.

The biological activity of this compound is primarily attributed to its ability to covalently modify target proteins. A significant target is the macrophage migration inhibitory factor (MIF), an enzyme implicated in various inflammatory diseases. The compound inhibits MIF's tautomerase activity by covalently modifying the N-terminal proline residue, thereby reducing its pro-inflammatory effects.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, its effects on pancreatic cancer cells have been documented, where it was found to inhibit cell proliferation and induce cell cycle arrest .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other isothiocyanate-containing compounds such as phenethyl isothiocyanate and allyl isothiocyanate. The following table summarizes some key differences:

CompoundStructure FeaturesBiological Activity
This compound Contains both isothiocyanate and phenolic groupsInhibits MIF; induces apoptosis in cancer cells
Phenethyl Isothiocyanate Lacks hydroxyl groupAnticancer; anti-inflammatory properties
Allyl Isothiocyanate Contains allyl groupAntimicrobial; potential anticancer effects

In Vitro Studies

  • Pancreatic Cancer : A study demonstrated that this compound significantly inhibited the growth of PANC-1 pancreatic cancer cells at concentrations ranging from 20 to 100 µg/mL over a 72-hour period. The mechanism involved the induction of apoptosis and cell cycle arrest, evidenced by increased levels of cytochrome c and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Inflammatory Diseases : Another research highlighted its role in modulating MIF activity, suggesting therapeutic potential in conditions such as multiple sclerosis and colitis. The compound’s ability to inhibit MIF could lead to reduced inflammation and improved clinical outcomes in these diseases.

Toxicological Evaluation

Toxicological assessments have indicated that while this compound exhibits potent biological activity, careful consideration of dosage is essential to mitigate potential cytotoxic effects on healthy cells. Studies are ongoing to establish safe therapeutic windows for clinical applications .

Properties

CAS No.

60114-04-7

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4-(2-isothiocyanatoethyl)phenol

InChI

InChI=1S/C9H9NOS/c11-9-3-1-8(2-4-9)5-6-10-7-12/h1-4,11H,5-6H2

InChI Key

DDWUOCNNMSTNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=C=S)O

Origin of Product

United States

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